molecular formula C13H20 B14754506 3-Methyl-3-phenylhexane CAS No. 2132-86-7

3-Methyl-3-phenylhexane

Cat. No.: B14754506
CAS No.: 2132-86-7
M. Wt: 176.30 g/mol
InChI Key: GIMKIOCRQZVNND-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched alkane featuring a phenyl group attached to the third carbon of a hexane chain. This compound is also known by its IUPAC name, (3-Methyl-3-hexanyl)benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 3-methyl-3-hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The process may include additional steps for purification and separation to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-phenylhexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Chlorine (Cl2), bromine (Br2) in the presence of light or a catalyst

Major Products Formed:

Scientific Research Applications

3-Methyl-3-phenylhexane has various applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • 3-Methyl-2-phenylhexane
  • 3-Methyl-4-phenylhexane
  • 3-Methyl-3-phenylpentane

Comparison: 3-Methyl-3-phenylhexane is unique due to the specific positioning of the phenyl group on the third carbon of the hexane chain. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds .

Properties

CAS No.

2132-86-7

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

3-methylhexan-3-ylbenzene

InChI

InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

GIMKIOCRQZVNND-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)C1=CC=CC=C1

Origin of Product

United States

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